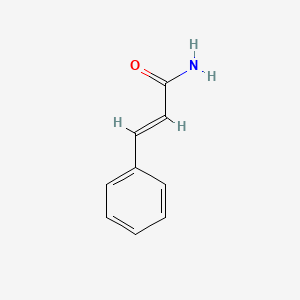
Cinnamamide
Übersicht
Beschreibung
Cinnamamide is the simplest member of the class of cinnamamides that consists of acrylamide bearing a phenyl substituent at the 3-position . It is a natural product found in Aristolochia kaempferi, Reseda luteola, and other organisms . The this compound scaffold is present widely in a number of natural products and acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .
Synthesis Analysis
Cinnamamides were successfully synthesized and tested for α-glucosidase inhibitory activity . A practical method for the synthesis of cinnamamides and piper amides via a conceptually novel three-component reaction of aldehydes, amines, and Meldrum’s acid has been reported .
Molecular Structure Analysis
The this compound scaffold is present widely in a number of natural products and acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .
Chemical Reactions Analysis
Nineteen synthetic cinnamamides and cinnamates having a cinnamoyl nucleus were prepared and submitted for the evaluation of antimicrobial activity against pathogenic fungi and bacteria . The reaction proceeds under operationally simple conditions without the aid of coupling reagents, oxidants, or catalysts .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthese von Cinnamamide-Derivaten
This compound werden aus Methylcinnamaten und Phenylethylaminen synthetisiert, katalysiert durch Lipozyme® TL IM in kontinuierlichen Mikroreaktoren . Diese Methode ist sehr effizient, mit einer maximalen Umwandlung von 91,3% unter optimalen Bedingungen . Das Verfahren zeichnet sich durch kurze Verweilzeiten, milde Reaktionsbedingungen und eine einfache Kontrolle des Reaktionsprozesses aus . Der Katalysator kann auch recycelt oder wiederverwendet werden , was eine schnelle und wirtschaftliche Strategie für die Synthese und das Design von this compound-Derivaten für die weitere Erforschung der Arzneimittelwirkung bietet .
Anti-inflammatorische und analgetische Aktivität
Einige Derivate von Cinnamamiden haben eine entzündungshemmende und/oder schmerzlindernde Wirkung gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Mittel .
Antibakterielle Aktivität
This compound-Derivate zeigten eine signifikante antimikrobielle Aktivität . Sie sind wirksam gegen Staphylococcus und Enterococcus-Arten, mit einer minimalen Hemmkonzentration (MHK) von 1-4 µg/mL .
Antitumoraktivität
This compound-Derivate zeigten ein potenzielles Antitumorpotential . Sie wurden an menschlichen Zervixkarzinom-HeLa-, Ovarialkarzinom-SKOV-3- und Brustkrebs-MCF-7-Zelllinien getestet .
Antioxidative Aktivität
This compound-Derivate zeigten eine antioxidative Aktivität . Ihre antioxidative Aktivität wurde mit Hilfe von 2,2-Diphenyl-1-picrylhydrazyl (DPPH)- und 2,2′-Azino-bis(3-ethylbenzthiazolin-6-sulfonsäure) (ABTS)-Assays bestimmt .
Kardioprotektive Eigenschaften
This compound zeigt ein kardioprotektives Profil, indem es Vasokonstriktion verhindert und das Risiko von Komplikationen durch Bluthochdruck reduziert .
Wirkmechanismus
Target of Action
Cinnamamide, a derivative of cinnamic acid, has been found to interact with several targets. It has been reported to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In addition, it has been found to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
Mode of Action
This compound’s mode of action is primarily through its interaction with its targets. For instance, it interacts directly with the ergosterol in the fungal plasmatic membrane, leading to changes in the membrane’s structure and function . In the case of α-glucosidase, this compound acts as an inhibitor, preventing the enzyme from breaking down carbohydrates into simple sugars .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with ergosterol disrupts the integrity of the fungal cell membrane, affecting the normal functioning of the cell . By inhibiting α-glucosidase, it interferes with the breakdown of carbohydrates, impacting the overall carbohydrate metabolism .
Result of Action
The result of this compound’s action is multifaceted. Its antifungal activity results from its interaction with ergosterol, leading to the disruption of the fungal cell membrane . Its inhibition of α-glucosidase can potentially lead to the control of postprandial hyperglycemia, making it a potential therapeutic agent for managing diabetes .
Safety and Hazards
Zukünftige Richtungen
The cinnamamide scaffold acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity . The presence of an isopropyl group is important for antibacterial activity . These compounds could be used as prototypes to obtain new antimicrobial drugs .
Biochemische Analyse
Biochemical Properties
Cinnamamide interacts with various enzymes and proteins. For instance, it has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This interaction involves binding to catalytic residues of α-glucosidase, namely His626, Asp469, and Asp568 .
Cellular Effects
This compound has significant effects on various types of cells. It exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungus species . In cancer cells, this compound derivatives have shown potential as EGFR kinase inhibitors, which could have implications for cancer treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it inhibits α-glucosidase by binding to its catalytic residues . In cancer cells, this compound derivatives may inhibit EGFR kinase, a key player in cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound derivatives have shown significant antimicrobial activity over time, with all tested compounds being active on Staphylococcus and Enterococcus species .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a this compound derivative named M2 produced rapid antidepressant-like effects in mice at a dosage of 30 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is a part of the phenylpropanoid pathway, which is crucial for the biosynthesis of a wide range of secondary metabolites .
Transport and Distribution
Its parent compound, cinnamic acid, is known to be transported and distributed within cells via various transporters and binding proteins .
Subcellular Localization
Cinnamic acid 4-hydroxylase, an enzyme involved in the metabolism of cinnamic acid, is known to be localized to the endoplasmic reticulum . This might provide some insights into the potential subcellular localization of this compound.
Eigenschaften
IUPAC Name |
(E)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJMQOBVMLION-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060739, DTXSID901035045 | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22031-64-7, 621-79-4 | |
| Record name | trans-Cinnamamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cinnamamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CINNAMAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Cinnamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1668967.png)

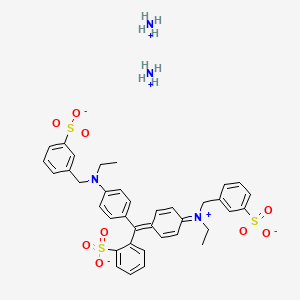
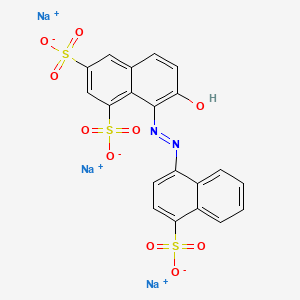
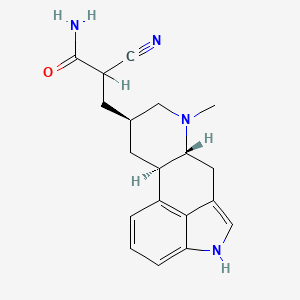
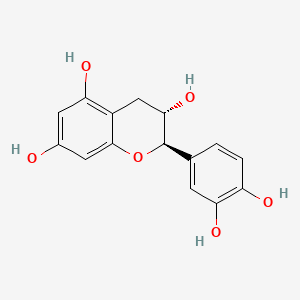
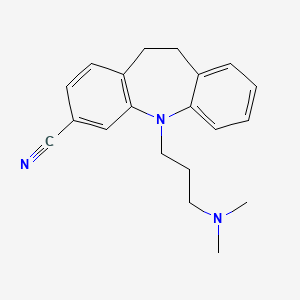
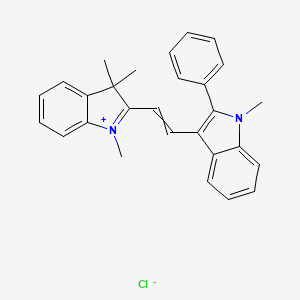

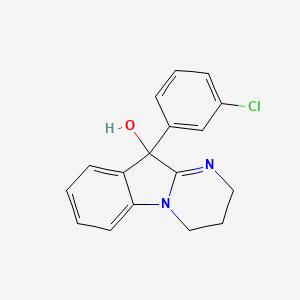

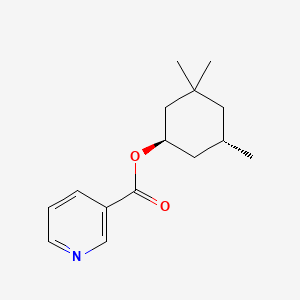

![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)